molecular formula C16H11BrFN3O B3031667 (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone CAS No. 618091-40-0

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone

Cat. No.: B3031667
CAS No.: 618091-40-0
M. Wt: 360.18 g/mol
InChI Key: HOWCMUDYEMUEJN-UHFFFAOYSA-N
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Description

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone is a complex organic compound that features a pyrazole ring substituted with amino, fluorophenyl, and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone typically involves multi-step organic reactions. One common method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by alumina-silica-supported manganese dioxide in water, yielding the desired pyrazole derivatives in high yields . The reaction conditions are generally mild, often carried out at room temperature with the use of green solvents and recyclable catalysts.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, is crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

  • (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone
  • (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(phenyl)methanone

Uniqueness

Compared to similar compounds, (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone is unique due to the presence of both fluorophenyl and bromophenyl groups. This combination of substituents can enhance its biological activity and chemical reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrFN3O/c17-11-3-1-10(2-4-11)15(22)14-9-20-21(16(14)19)13-7-5-12(18)6-8-13/h1-9H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWCMUDYEMUEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407968
Record name [5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618091-40-0
Record name [5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)(4-BROMOPHENYL)METHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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